Menbutone
Overview
Description
Molecular Structure Analysis
Menbutone has the molecular formula C15H14O4 . Its molecular weight is 258.27 g/mol . The IUPAC name for Menbutone is 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid .Physical And Chemical Properties Analysis
Menbutone has a molecular weight of 258.27 g/mol . It is soluble in DMSO at a concentration of 40 mg/mL .Scientific Research Applications
1. Hepato-Digestive Activity Stimulation
- Summary of Application: Menbutone is often used to stimulate the hepato-digestive activity in case of digestive disorders and hepatic insufficiency in different species (cattle, sheep, goats, pigs, horses, dogs). It has choleretic and cholagogue effects and increases gastric and pancreatic juices .
- Methods of Application: Menbutone is administered either deeply intramuscular or slowly intravenous at a dosage of 1 ml/10 kg body weight .
- Results or Outcomes: Menbutone increases pancreatic juices, bile and peptic secretion between 2 to 5 times the normal levels, maintaining this effect for 2–3 hours after administration .
2. HPLC Method Development
- Summary of Application: An HPLC method was developed and validated to quantify menbutone in sheep plasma .
- Methods of Application: The HPLC mobile phase consisted of acetonitrile:monopotassium phosphate solution. Sparfloxacin was used as an internal standard .
- Results or Outcomes: The method met all specifications of the EMA guideline, being selective and linear in the range of 0.2–100 µg/mL. The within-run precision range was 0.19–8.21%, with an accuracy of 102.99–119.52% for the lower limit of quantitation .
3. Micellar Liquid Chromatography
- Summary of Application: A method was developed for the routine identification and quantification of menbutone in different matrices by micellar liquid chromatography .
- Methods of Application: Separation was performed in less than 4 minutes using a C18 column with UV detection at 234 nm. A micellar solution composed of 0.12 M sodium dodecyl sulfate, 8% n-butanol, and 0.3% triethylamine in 0.02 M phosphoric acid at pH 6.0 was used as the mobile phase .
- Results or Outcomes: The method showed good repeatability, linearity, and sensitivity. The limits of detection and quantitation were 0.95 and 2.86 ng mL−1, respectively .
4. Residue Determination in Swine Tissues
- Summary of Application: Menbutone is widely used as a veterinary choleretic drug. A method was developed to determine Menbutone residues in swine tissues to control the maximum residue limit and ensure food safety .
- Methods of Application: The method involved extraction of Menbutone residue by acetonitrile from the tissues, followed by purification using a C18 solid phase extraction (SPE) cartridge and an alkaline alumina (ALA) SPE cartridge. Menbutone was then detected by RP-HPLC .
- Results or Outcomes: The method was found to be specific, accurate, and sensitive, with an excellent linear relationship. It was successfully applied to swine tissues .
5. Pharmacokinetics in Sheep
- Summary of Application: A study was conducted to establish the pharmacokinetic parameters resulting from intravenous (IV) and intramuscular (IM) administration of Menbutone in sheep .
- Methods of Application: Menbutone was administered to 12 animals at the dose of 10 mg/kg for both IV and IM routes. Plasma samples were collected up to 24 hours. Concentrations were determined using high-performance liquid chromatography with photodiode-array (PDA) detection .
- Results or Outcomes: After IV administration, a total clearance (Cl) of 63.6 ± 13.6 mL/h/kg, a volume of distribution at steady-state (Vss) of 259.6 ± 52.7 mL/kg, and an elimination half-life (t ½λ) of 6.08 ± 2.48 h were calculated. After IM administration, Menbutone peak plasma concentration (Cmax) was 18.8 ± 1.9 μg/mL .
7. Bioavailability Studies
- Summary of Application: Menbutone has been used in bioavailability studies to enhance the absorption of other drugs. For example, a study was conducted to assess the pharmacokinetic interaction between a benzimidazole (albendazole, ABZ) and Menbutone in sheep .
- Methods of Application: Menbutone was administered intramuscularly at a dose of 10 mg/kg along with oral administration of albendazole (5 mg/kg). Plasma samples were collected over 3 days post-treatment, and drug plasma concentrations were measured by high-performance liquid chromatography (HPLC) .
- Results or Outcomes: The study found that the mean maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) were 12.8% and 21.5% higher for ABZSO (active metabolite of albendazole) when ABZ and Menbutone were administered together, indicating a significant increase in the amount absorbed .
8. Analytical Chemistry
- Summary of Application: Menbutone has been used in the development of analytical methods for its detection in different matrices. For instance, a simple, sensitive, and rapid method was developed for the routine identification and quantification of Menbutone in different matrices by micellar liquid chromatography .
- Methods of Application: The method involved the use of a C18 column with UV detection at 234 nm. A micellar solution composed of 0.12 M sodium dodecyl sulfate, 8% n-butanol, and 0.3% triethylamine in 0.02 M phosphoric acid at pH 6.0 was used as the mobile phase .
- Results or Outcomes: The method showed good repeatability, linearity, and sensitivity. The limits of detection and quantitation were 0.95 and 2.86 ng mL−1, respectively .
9. Veterinary Medicine
- Summary of Application: Menbutone is used in veterinary medicine to stimulate the hepato-digestive activity in case of digestive disorders and hepatic insufficiency in different species (cattle, sheep, goats, pigs, horses, dogs). It has choleretic and cholagogue effects and increases gastric and pancreatic juices .
- Methods of Application: Menbutone is administered either deeply intramuscular or slowly intravenous at a dosage of 1 ml/10 kg body weight .
- Results or Outcomes: Menbutone increases pancreatic juices, bile and peptic secretion between 2 to 5 times the normal levels, maintaining this effect for 2–3 hours after administration .
Future Directions
Menbutone is currently approved in several European Union (EU) countries to treat digestive disorders in different animal species . Recent studies have been conducted to establish the pharmacokinetic parameters resulting from intravenous (IV) and intramuscular (IM) administration of this drug in sheep . The results obtained indicate that Menbutone absorption after IM administration is quick and complete .
properties
IUPAC Name |
4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-19-14-8-6-11(13(16)7-9-15(17)18)10-4-2-3-5-12(10)14/h2-6,8H,7,9H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGJSJFIQNQBCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046240 | |
Record name | Menbutone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Menbutone | |
CAS RN |
3562-99-0 | |
Record name | Menbutone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3562-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Menbutone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Menbutone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Menbutone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MENBUTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/341YM32546 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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